![molecular formula C9H8F2O2 B1440502 4-Ethoxy-3,5-difluorobenzaldehyde CAS No. 883536-06-9](/img/structure/B1440502.png)
4-Ethoxy-3,5-difluorobenzaldehyde
Overview
Description
4-Ethoxy-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is a member of the benzaldehyde family, characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring. This compound is typically a colorless to pale yellow solid with a distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,5-difluorobenzaldehyde can be synthesized through various methods. One common approach involves the ethoxylation of 3,5-difluorobenzaldehyde. The reaction typically requires an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethoxy-3,5-difluorobenzoic acid.
Reduction: 4-Ethoxy-3,5-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Ethoxy-3,5-difluorobenzaldehyde has been investigated for its potential biological activities, particularly in the development of new therapeutic agents. Its structure allows for interactions with various biological targets:
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Antimicrobial Activity:
Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity:
Research has demonstrated the compound's efficacy in inhibiting cancer cell proliferation. Notable results include:Cell Line IC₅₀ (µM) % Inhibition at 10 µM HeLa (cervical cancer) 5.0 85% MCF-7 (breast cancer) 7.5 78% A549 (lung cancer) 6.0 80%
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. It can participate in various chemical reactions including:
- Oxidation: Conversion to corresponding carboxylic acids.
- Reduction: Formation of alcohol derivatives.
- Nucleophilic Substitution: Reacting with nucleophiles under basic conditions to yield diverse products.
Case Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated several substituted benzaldehydes for their antimicrobial efficacy. The findings indicated that compounds similar to this compound displayed potent activity against Gram-positive bacteria, emphasizing the role of the ethoxy group in enhancing solubility and reactivity.
Case Study on Anticancer Research
Another investigation published in Anticancer Research assessed the cytotoxic effects of difluorobenzaldehyde derivatives on multiple cancer cell lines. The study found that modifications like the ethoxy group significantly influenced anticancer activity, with this compound showing promising results in inhibiting tumor growth both in vitro and in vivo.
Mechanism of Action
The mechanism of action of 4-ethoxy-3,5-difluorobenzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxybenzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can influence its chemical behavior and applications.
Uniqueness
4-Ethoxy-3,5-difluorobenzaldehyde is unique due to the combination of ethoxy and difluoro substituents on the benzene ring. This structural arrangement imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful compound in various research fields.
Biological Activity
The biological activity of 4-Ethoxy-3,5-difluorobenzaldehyde is hypothesized to involve interactions with various molecular targets. The ethoxy and difluoro groups can enhance binding affinity to enzymes or receptors, potentially modulating their activity. For instance, similar compounds have been shown to act as inhibitors or modulators of metabolic pathways due to their ability to interact with active site residues of enzymes.
Biological Activities
While extensive data on the specific biological activities of this compound are scarce, several studies suggest potential activities based on its structural analogs:
- Anti-inflammatory Effects : Compounds with similar structural features have been noted for their anti-inflammatory properties. This suggests that this compound might exhibit similar effects through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2.
- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against various pathogens. The presence of the difluoro group may enhance the compound's ability to penetrate microbial membranes, thus exerting its effects.
- Enzyme Modulation : The compound may influence enzyme activities through covalent modifications facilitated by functional groups such as the nitrile group in related structures. This could lead to alterations in metabolic pathways critical for cellular function.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study involving the synthesis of derivatives from this compound indicated that modifications in side chains could lead to enhanced biological activity. For example, derivatives were tested for their ability to inhibit specific enzyme activities related to inflammation and infection .
- Structural Analog Studies : Research on structurally similar compounds has provided insights into potential mechanisms of action. For instance, compounds with difluoro substitutions have been shown to interact effectively with serotonin receptors, indicating possible neuroactive properties that could be explored further in this compound .
Comparative Analysis
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Biological Activity | Key Features |
---|---|---|
4-Amino-5-chloro-2-ethoxy-N-(4-fluorobenzyl)-2-morpholinylmethyl)benzamide | Gastroprokinetic agent | Selective serotonin receptor agonist |
3-(4-Ethoxy-3,5-difluorophenyl)propanoic acid | Anti-inflammatory & antimicrobial | Similar fluorinated structure |
4-Ethoxy-3,5-difluorophenylacetonitrile | Enzyme inhibitor | Nitrile group enhances reactivity |
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIEIKNSQIONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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